molecular formula C8H10N4O2 B1489691 5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1114595-47-9

5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B1489691
CAS No.: 1114595-47-9
M. Wt: 194.19 g/mol
InChI Key: LIXWBVGMZBSYKZ-UHFFFAOYSA-N
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Description

The compound “5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have potential in cancer treatment, particularly as inhibitors of CDK2 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process is complex and involves multiple steps, including the design and synthesis of novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of these compounds and plays a crucial role in their biological activity .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps. These reactions are crucial for the synthesis of these compounds and their subsequent biological activity .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidines act as inhibitors of CDK2, a protein that is involved in cell cycle regulation . By inhibiting CDK2, these compounds can prevent the growth of cancer cells and induce apoptosis .

Future Directions

The future directions for the research on pyrazolo[3,4-d]pyrimidines include further exploration of their potential as cancer treatments . There is also scope for the development of new synthesis methods and the investigation of other potential biological activities .

Properties

IUPAC Name

5-ethyl-3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-12-7(13)5-4(2)10-11-6(5)9-8(12)14/h3H2,1-2H3,(H2,9,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWBVGMZBSYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NN=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 5
5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 6
5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

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